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molecular formula C9H12N2OS B112029 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one CAS No. 1629-95-4

2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one

Cat. No. B112029
M. Wt: 196.27 g/mol
InChI Key: KFWIDHVBJCCTNN-UHFFFAOYSA-N
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Patent
US09243000B2

Procedure details

2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one (40.5 g, 0.206 mol) and Ac2O (400 mL) are heated at 100° C. for 4 h. After cooling to RT, the reaction mixture is concentrated in vacuo. The precipitated solid is collected by filtration and affords N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide (36.5 g, 75% yield).
Quantity
40.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[C:10](=[O:11])[CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7][C:5]=2[N:6]=1.[CH3:14][C:15](OC(C)=O)=[O:16]>>[CH3:12][C:8]1([CH3:13])[CH2:7][C:5]2[N:6]=[C:2]([NH:1][C:15](=[O:16])[CH3:14])[S:3][C:4]=2[C:10](=[O:11])[CH2:9]1

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
NC=1SC2=C(N1)CC(CC2=O)(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C2=C(N=C(S2)NC(C)=O)C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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